molecular formula C10H18N4 B13519571 3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine

3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13519571
M. Wt: 194.28 g/mol
InChI Key: JRXJNIFEIDVIHY-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed. Subsequent alkylation with a pyrrolidine derivative under basic conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazole or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

3-methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-pyrrolidin-1-yl)ethyl-3-methyl-1H-pyrazol-4-amine: A positional isomer with similar properties but different spatial arrangement.

    3-methyl-1-(2-pyrrolidin-1-yl)ethyl-1H-pyrazol-5-amine: Another isomer with a different substitution pattern on the pyrazole ring.

Uniqueness

3-methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers and other related compounds.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3-methyl-1-(2-pyrrolidin-1-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H18N4/c1-9-10(11)8-14(12-9)7-6-13-4-2-3-5-13/h8H,2-7,11H2,1H3

InChI Key

JRXJNIFEIDVIHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CCN2CCCC2

Origin of Product

United States

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